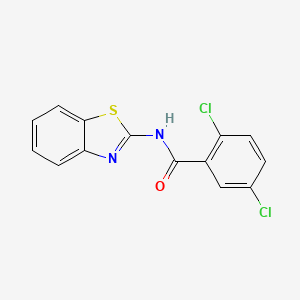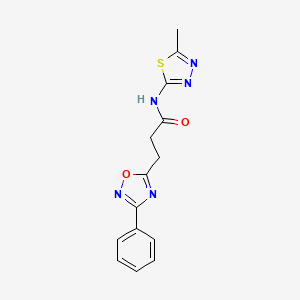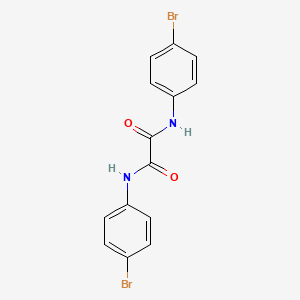![molecular formula C22H27NO6 B11019513 N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-leucine](/img/structure/B11019513.png)
N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-METHYL-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a benzo[c]chromen moiety, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-METHYL-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID typically involves multiple steps. The initial step often includes the preparation of the benzo[c]chromen core, followed by the introduction of the propanoyl group. The final step involves the coupling of the amino acid moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-METHYL-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromen moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[c]chromen moiety would yield quinone derivatives, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in the study of enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity suggests it could be investigated as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-4-METHYL-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID likely involves interaction with specific molecular targets. The benzo[c]chromen moiety may bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Cinnamodendron dinisii Schwanke essential oil: Used in biodegradable films for food packaging.
Uniqueness
(2S)-4-METHYL-2-({2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOYL}AMINO)PENTANOIC ACID is unique due to its combination of a benzo[c]chromen moiety with an amino acid derivative. This structure provides a distinct set of chemical and biological properties that differentiate it from other compounds.
Properties
Molecular Formula |
C22H27NO6 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]pentanoic acid |
InChI |
InChI=1S/C22H27NO6/c1-12(2)10-18(21(25)26)23-20(24)13(3)28-14-8-9-16-15-6-4-5-7-17(15)22(27)29-19(16)11-14/h8-9,11-13,18H,4-7,10H2,1-3H3,(H,23,24)(H,25,26)/t13?,18-/m0/s1 |
InChI Key |
MPLPGXPNFRRIQN-UWBLVGDVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(acetylamino)phenyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019440.png)
![(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11019450.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B11019456.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide](/img/structure/B11019469.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B11019471.png)


![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11019492.png)
![(2S,3R)-2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11019498.png)
![2-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11019503.png)
![2-(cyclopropylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019507.png)
![3-(3-oxo-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11019508.png)
